2,5-Dichloro-1,4-benzoquinone 2,5-Dichloro-1,4-benzoquinone 2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone. DCBQs are carcinogenic intermediates. They have benn identified as chlorination disinfection byproducts in drinking water. DCBQ has been reported to increse the decomposition of a model ROOH tert-butylhydroperoxide, via formation of t-butoxyl radicals. The isomers of the DCBQ dimer have been investigated for the non-covalent interactions (NCIs) by quantum chemical calculations. Halogen bond present in 2,5-dichloro-1,4-benzoquinone have been investigated by experimental as well as theoretical charge density analysis. Its reaction with pyrrolidine has been investigated.

Brand Name: Vulcanchem
CAS No.: 615-93-0
VCID: VC21179360
InChI: InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
SMILES: C1=C(C(=O)C=C(C1=O)Cl)Cl
Molecular Formula: C6H2Cl2O2
Molecular Weight: 176.98 g/mol

2,5-Dichloro-1,4-benzoquinone

CAS No.: 615-93-0

Cat. No.: VC21179360

Molecular Formula: C6H2Cl2O2

Molecular Weight: 176.98 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-1,4-benzoquinone - 615-93-0

Specification

Description 2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone. DCBQs are carcinogenic intermediates. They have benn identified as chlorination disinfection byproducts in drinking water. DCBQ has been reported to increse the decomposition of a model ROOH tert-butylhydroperoxide, via formation of t-butoxyl radicals. The isomers of the DCBQ dimer have been investigated for the non-covalent interactions (NCIs) by quantum chemical calculations. Halogen bond present in 2,5-dichloro-1,4-benzoquinone have been investigated by experimental as well as theoretical charge density analysis. Its reaction with pyrrolidine has been investigated.

CAS No. 615-93-0
Molecular Formula C6H2Cl2O2
Molecular Weight 176.98 g/mol
IUPAC Name 2,5-dichlorocyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Standard InChI Key LNXVNZRYYHFMEY-UHFFFAOYSA-N
SMILES C1=C(C(=O)C=C(C1=O)Cl)Cl
Canonical SMILES C1=C(C(=O)C=C(C1=O)Cl)Cl

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